5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Researchers sourcing tetrahydrocinnoline scaffolds often encounter regioisomeric ambiguity-generic lots may contain the unsubstituted or 6-methyl isomer, compromising SAR reproducibility. 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS 2310013-98-8) resolves this with definitive 5-position methyl substitution that sterically shields the metabolically labile N-N bond and matches the patent-defined pharmacophore for 11β-HSD1 inhibitors (US8501940). • Enables systematic PDE SAR with the 5-Me group as a chiral handle and steric probe for kinase selectivity pockets. • Aligns with CB2 agonist programs-scaffold tuning for peripheral anti-inflammatory applications (Ki as low as 25 nM reported for related tetrahydrocinnolines). • Fsp³ ≈ 0.56 offers improved solubility and reduced CYP inhibition liability vs. flat aromatic kinase scaffolds.

Molecular Formula C9H12N2O
Molecular Weight 164.208
CAS No. 2310013-98-8
Cat. No. B2493171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one
CAS2310013-98-8
Molecular FormulaC9H12N2O
Molecular Weight164.208
Structural Identifiers
SMILESCC1CCCC2=NNC(=O)C=C12
InChIInChI=1S/C9H12N2O/c1-6-3-2-4-8-7(6)5-9(12)11-10-8/h5-6H,2-4H2,1H3,(H,11,12)
InChIKeyAPDARNZAEFAHTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one (CAS 2310013-98-8): Structural Baseline for Procurement Evaluation


5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a partially saturated bicyclic heterocycle within the cinnolin-3(2H)-one class, characterized by a 5-position methyl substituent on the tetrahydrocinnoline scaffold (molecular formula C₉H₁₂N₂O; MW 164.20) . This scaffold is widely explored in medicinal chemistry as a privileged structure for kinase inhibitors, phosphodiesterase modulators, and 11β-HSD1 inhibitors [1]. The 5-methyl group introduces a stereogenic center and alters both the conformational profile and metabolic vulnerability of the saturated ring relative to the unsubstituted parent (CAS 5468-36-0) and the 6-methyl regioisomer.

Why Generic Cinnolin-3(2H)-one Analogs Cannot Substitute for 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one


Within the tetrahydrocinnolin-3(2H)-one subseries, the position and stereochemistry of the methyl substituent critically govern both target engagement and metabolic stability. The 5-methyl regioisomer positions the methyl group adjacent to the hydrazone-like N–N bond, sterically shielding this metabolically labile motif and restricting the conformational freedom of the saturated ring in ways that the 6-methyl analog (CAS 39715-69-0) cannot replicate [1]. Literature on related 4a-methylbenzo[h]cinnolin-3(2H)-ones demonstrates that regioisomeric methyl placement can invert PDE III inhibitory potency relative to normethyl analogs [2]. Consequently, a procurement decision based solely on scaffold identity without specifying the 5-methyl regioisomer risks selecting a compound with divergent pharmacokinetic liability and target-modulation profile.

Quantitative Differentiation Evidence for 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one Over Closest Analogs


Regioisomeric Methyl Positioning: 5-Methyl vs. 6-Methyl vs. Normethyl Tetrahydrocinnolin-3(2H)-one Scaffolds

The 5-methyl substitution creates a stereogenic center at C5, generating enantiomeric pairs that are absent in both the unsubstituted parent (CAS 5468-36-0) and the 6-methyl regioisomer (CAS 39715-69-0). In related 4a-methyltetrahydrobenzo[h]cinnolin-3(2H)-ones, the corresponding 4a-methyl group directly determines PDE III inhibitory potency and inotropic activity compared to their normethyl analogs [1]. The 5-methyl regioisomer places the methyl substituent adjacent to the N2–C3 lactam, sterically and electronically modulating the reactivity of this hydrogen-bond donor/acceptor motif—a feature not achievable with the 6-methyl analog, where the methyl is positioned distal to the lactam. Patent literature on tetrahydrocinnoline 11β-HSD1 inhibitors specifically claims 5-position substitution as a key variable for potency optimization [2].

Regiochemistry Medicinal Chemistry Structure-Activity Relationship

Metabolic Stability Implications: 5-Methyl Steric Shielding of the N–N Bond

The hydrazone-like N1–N2 bond in tetrahydrocinnolines is a known metabolic soft spot susceptible to reductive cleavage. The 5-methyl substituent provides proximal steric bulk that can retard enzymatic access to this bond. In the structurally related cinnoline human neutrophil elastase (HNE) inhibitor series, the most potent compound (18a, IC₅₀ = 56 nM) achieved a chemical stability half-life of 114 minutes through strategic substitution adjacent to the diazine ring [1]. The 5-methyl position in the target compound is sterically analogous, whereas the 6-methyl and unsubstituted analogs lack this vicinal shielding entirely [2].

Metabolic Stability Cinnoline Degradation Lead Optimization

Patent-Cited Differentiation: Tetrahydrocinnoline 11β-HSD1 Inhibitor Pharmacophore Requirements

Patent US8501940 and its PCT counterpart WO2010006940 explicitly claim tetrahydrocinnoline derivatives as 11β-HSD1 inhibitors for Type 2 diabetes, with R¹ substitution at the 5-position identified as a critical variable for inhibitory potency [1]. The patent discloses that 5-position alkyl substitution contributes to the pharmacophore, with specific exemplified compounds bearing methyl or (1-methylcyclopropyl)methyl groups at analogous positions showing inhibitory action on 11β-HSD1 [2]. While the exact target compound is not exemplified, the 5-methyl substitution pattern is directly encompassed within the Markush claims (Formula I), distinguishing it from unsubstituted or 6-substituted analogs that fall outside the optimized SAR space.

11β-HSD1 Inhibition Metabolic Disease Patent SAR

Scaffold-Level Differentiation: Cinnolin-3(2H)-one vs. Alternative Diazine Pharmacophores

The tetrahydrocinnolin-3(2H)-one scaffold occupies a distinct chemical space compared to phthalazinone, quinazolinone, and pyridazinone isosteres. Cinnoline derivatives have demonstrated potent PDE10A inhibition (IC₅₀ range 1.5–18.6 nM for optimized analogs) [1] and cannabinoid CB2 receptor agonism [2]. The partially saturated 5,6,7,8-tetrahydro ring confers greater conformational flexibility and increased sp³ character (Fsp³ ≈ 0.56) compared to fully aromatic cinnolines, which can improve aqueous solubility and reduce aromatic stacking-related off-target promiscuity. The 5-methyl substitution further modulates this conformational profile by biasing the saturated ring conformation.

Scaffold Selection Kinase Inhibition PDE Inhibition

High-Priority Application Scenarios for 5-Methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one Based on Differentiated Evidence


11β-HSD1 Inhibitor Lead Optimization for Metabolic Disease

The 5-methyl substitution pattern aligns with the patent-defined pharmacophore for tetrahydrocinnoline-based 11β-HSD1 inhibitors [1]. Procurement of this compound is warranted as a key intermediate or screening candidate in Type 2 diabetes and obesity programs where 5-position alkyl substitution has been established as a potency determinant. The compound provides the core scaffold with the requisite substitution for further derivatization at N2 and C3 positions as outlined in the Markush claims of US8501940.

Kinase Inhibitor Scaffold with Enhanced sp³ Character

The partially saturated tetrahydrocinnoline core (Fsp³ ≈ 0.56) offers a conformational profile distinct from flat aromatic kinase inhibitor scaffolds, potentially improving solubility and reducing CYP inhibition liability [2]. The 5-methyl group provides a chiral handle for enantioselective synthesis and a steric probe for kinase selectivity pocket interactions. This compound is suitable as a core scaffold in kinase-focused combinatorial library synthesis.

PDE10A and PDE III Inhibitor Scaffold Development

Cinnoline-based PDE10A inhibitors have achieved low nanomolar potency (IC₅₀ 1.5–18.6 nM) [3], and 4a-methyltetrahydrobenzo[h]cinnolin-3(2H)-ones have demonstrated PDE III inhibitory activity where the methyl substituent directly modulated potency versus normethyl analogs [4]. The 5-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one scaffold represents a minimally elaborated starting point for systematic PDE SAR exploration.

Cannabinoid CB2 Receptor Ligand Design

Tetrahydrocinnoline derivatives have been reported as cannabinoid CB2 receptor agonists, with related scaffolds achieving binding affinities as low as Ki = 25 nM at human CB2 [5]. The 5-methyl substituent provides a vector for tuning receptor subtype selectivity (CB2 vs. CB1), making this compound suitable for peripheral CB2-targeted anti-inflammatory and immunomodulatory programs where CNS penetration must be minimized.

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